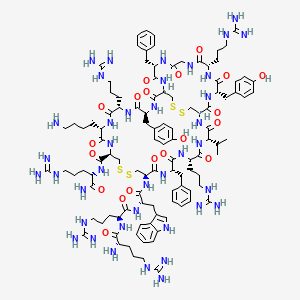

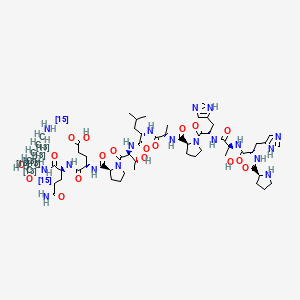

NH2-Arg-Arg-Trp-Cys(x2)-Phe-Arg-Val-Cys(x1)-Tyr-Arg-Gly-Phe-Cys(x1)-Tyr-Arg-Lys-Cys(x2)-Arg-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Polyphemusin I is a cationic antimicrobial peptide isolated from the hemocytes of the American horseshoe crab, Limulus polyphemus . This peptide is known for its broad-spectrum antimicrobial activity, targeting a variety of pathogenic microorganisms including bacteria, fungi, viruses, and parasites .

Vorbereitungsmethoden

Polyphemusin I can be synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain . This method involves the use of a resin-bound amino acid as the starting point, with subsequent amino acids being added one at a time in a specific sequence. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate the formation of peptide bonds . Industrial production methods may involve the chemical conjugation of monomers to form dimers, which can enhance the peptide’s antimicrobial properties .

Analyse Chemischer Reaktionen

Polyphemusin I undergoes various chemical reactions, including oxidation and reduction. The peptide contains disulfide bonds that can be reduced to free thiol groups using reducing agents such as dithiothreitol . Oxidation of these thiol groups can reform the disulfide bonds, which are crucial for maintaining the peptide’s three-dimensional structure . Additionally, polyphemusin I can interact with lipid membranes, promoting lipid flip-flop without inducing significant vesicle leakage . This interaction is essential for its antimicrobial activity, as it allows the peptide to translocate across cell membranes and disrupt cellular processes .

Wissenschaftliche Forschungsanwendungen

Polyphemusin I has a wide range of scientific research applications. In chemistry, it is used as a model peptide for studying peptide-lipid interactions and membrane dynamics . In biology, it serves as a tool for investigating the mechanisms of antimicrobial peptides and their potential as alternatives to traditional antibiotics . In medicine, polyphemusin I is being explored for its therapeutic potential in treating infections caused by drug-resistant pathogens . Additionally, it has applications in the food industry as a natural preservative to prevent microbial contamination .

Wirkmechanismus

The mechanism of action of polyphemusin I involves its interaction with lipid membranes and intracellular targets. The peptide binds to negatively charged components of bacterial membranes, such as phosphatidylglycerol, causing membrane disruption and cell death . Polyphemusin I also targets intracellular proteins involved in nucleic acid metabolism, such as RNA binding proteins and nucleases . This dual mechanism of action allows the peptide to effectively kill a wide range of microorganisms .

Vergleich Mit ähnlichen Verbindungen

Polyphemusin I is similar to other antimicrobial peptides such as tachyplesin I, which is isolated from the Japanese horseshoe crab, Tachypleus tridentatus . Both peptides share a β-hairpin structure stabilized by disulfide bonds and exhibit broad-spectrum antimicrobial activity . polyphemusin I has been shown to have a higher affinity for negatively charged membranes and a greater ability to translocate across lipid bilayers . This unique property makes polyphemusin I particularly effective against certain types of bacteria .

Similar Compounds:- Tachyplesin I

- Gallic Acid-Polyphemusin I (GAPI)

- PR-39

- Bac 7

- Lfcin B

Polyphemusin I stands out due to its high antimicrobial activity and ability to target both membrane and intracellular components of microorganisms .

Eigenschaften

Molekularformel |

C108H161N39O20S4 |

|---|---|

Molekulargewicht |

2454.0 g/mol |

IUPAC-Name |

(1R,4S,7S,10S,13R,18R,21S,24S,27S,30R,33S,39S,42S)-21-(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-13-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-10,33-dibenzyl-7,24,39-tris(3-carbamimidamidopropyl)-27,42-bis[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide |

InChI |

InChI=1S/C108H161N39O20S4/c1-58(2)85-102(167)146-83-57-171-170-55-81(144-93(158)75(47-59-19-5-3-6-20-59)132-84(150)53-131-88(153)70(28-15-43-126-105(116)117)135-94(159)77(141-101(83)166)49-61-32-36-64(148)37-33-61)99(164)140-78(50-62-34-38-65(149)39-35-62)96(161)137-73(30-17-45-128-107(120)121)89(154)136-71(26-11-12-40-109)91(156)143-80(98(163)133-69(86(111)151)27-14-42-125-104(114)115)54-168-169-56-82(100(165)139-76(48-60-21-7-4-8-22-60)95(160)138-74(92(157)147-85)31-18-46-129-108(122)123)145-97(162)79(51-63-52-130-68-25-10-9-23-66(63)68)142-90(155)72(29-16-44-127-106(118)119)134-87(152)67(110)24-13-41-124-103(112)113/h3-10,19-23,25,32-39,52,58,67,69-83,85,130,148-149H,11-18,24,26-31,40-51,53-57,109-110H2,1-2H3,(H2,111,151)(H,131,153)(H,132,150)(H,133,163)(H,134,152)(H,135,159)(H,136,154)(H,137,161)(H,138,160)(H,139,165)(H,140,164)(H,141,166)(H,142,155)(H,143,156)(H,144,158)(H,145,162)(H,146,167)(H,147,157)(H4,112,113,124)(H4,114,115,125)(H4,116,117,126)(H4,118,119,127)(H4,120,121,128)(H4,122,123,129)/t67-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,85-/m0/s1 |

InChI-Schlüssel |

VUSKVIGHZDQIDY-MTHDQZMLSA-N |

Isomerische SMILES |

CC(C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC7=CC=C(C=C7)O)CCCNC(=N)N)CC8=CC=CC=C8 |

Kanonische SMILES |

CC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC2=O)CC7=CC=C(C=C7)O)CCCNC(=N)N)CC8=CC=CC=C8 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)

![[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate](/img/structure/B15138291.png)

![(1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol](/img/structure/B15138309.png)

![(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15138346.png)